4-(2-(4-Isopropylphenyl)acetyl)-3,3-dimethylpiperazin-2-one
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Overview
Description
4-(2-(4-Isopropylphenyl)acetyl)-3,3-dimethylpiperazin-2-one is a complex organic compound with a unique structure that includes an isopropylphenyl group and a dimethylpiperazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-Isopropylphenyl)acetyl)-3,3-dimethylpiperazin-2-one typically involves multiple steps, starting with the preparation of the isopropylphenyl acetyl intermediate. This intermediate is then reacted with a piperazine derivative under controlled conditions to form the final product. Common reagents used in these reactions include acyl chlorides, amines, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-(4-Isopropylphenyl)acetyl)-3,3-dimethylpiperazin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
4-(2-(4-Isopropylphenyl)acetyl)-3,3-dimethylpiperazin-2-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies related to enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-(4-Isopropylphenyl)acetyl)-3,3-dimethylpiperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Isopropylacetophenone: This compound shares the isopropylphenyl group but lacks the piperazinone moiety.
3,3-Dimethylpiperazin-2-one: This compound shares the piperazinone moiety but lacks the isopropylphenyl group.
Uniqueness
4-(2-(4-Isopropylphenyl)acetyl)-3,3-dimethylpiperazin-2-one is unique due to its combination of the isopropylphenyl and piperazinone groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3,3-dimethyl-4-[2-(4-propan-2-ylphenyl)acetyl]piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-12(2)14-7-5-13(6-8-14)11-15(20)19-10-9-18-16(21)17(19,3)4/h5-8,12H,9-11H2,1-4H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCANGTIVVVKPLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC(=O)N2CCNC(=O)C2(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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